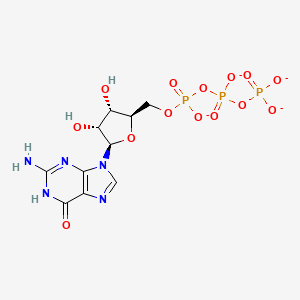

Guanosine 5'-triphosphate

Description

Structure

2D Structure

Properties

CAS No. |

86527-72-2 |

|---|---|

Molecular Formula |

C10H12N5O14P3-4 |

Molecular Weight |

519.15 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1 |

InChI Key |

XKMLYUALXHKNFT-UUOKFMHZSA-J |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Guanosine 5 Triphosphate in Cellular Signal Transduction

Mechanisms of Heterotrimeric Guanosine (B1672433) 5'-triphosphate-Binding Protein (G protein) Activation and Deactivation

Heterotrimeric G proteins are composed of three subunits: alpha (α), beta (β), and gamma (γ). wikipedia.org They are activated by G protein-coupled receptors (GPCRs), which form a large family of transmembrane receptors that detect molecules outside the cell and initiate internal signal transduction pathways. wikipedia.orgwiley.com The activation and deactivation cycle of these proteins is a tightly regulated process essential for normal cellular function.

Ligand-Receptor Interaction and Guanosine Diphosphate (B83284) (GDP)-Guanosine 5'-triphosphate (GTP) Exchange

The signaling process begins when an extracellular signaling molecule, or ligand, binds to a G protein-coupled receptor (GPCR). wiley.comkhanacademy.org This binding induces a conformational change in the receptor, which in turn allows the GPCR to act as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated G protein. wikipedia.orgnih.gov In its inactive state, the Gα subunit is bound to Guanosine diphosphate (GDP) and is complexed with the Gβγ subunits. researchgate.netnih.gov The activated GPCR facilitates the release of GDP from the Gα subunit. nih.govnih.gov Because the cellular concentration of GTP is significantly higher than that of GDP, a molecule of GTP rapidly binds to the now-empty nucleotide-binding pocket of the Gα subunit. wikipedia.org This exchange of GDP for GTP triggers the activation of the G protein. khanacademy.orgresearchgate.net

Dissociation of Gα-GTP and Gβγ Subunits and Effector Interaction

The binding of GTP to the Gα subunit induces further conformational changes, particularly in its "switch" regions, which weakens its affinity for the Gβγ dimer. tandfonline.comnih.gov This leads to the dissociation of the G protein heterotrimer into two separate signaling units: the Gα-GTP subunit and the Gβγ complex. wikipedia.orgwiley.comnih.gov Although some studies have suggested a rearrangement rather than a full dissociation, evidence supports the physical separation of the subunits in living cells for at least some G protein isoforms. tandfonline.comnih.govpnas.org

Both the free Gα-GTP subunit and the Gβγ dimer are now active and can interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase, phospholipases, and ion channels, to continue the signaling cascade. nih.govtandfonline.comnih.gov For example, the Gαs subunit stimulates adenylyl cyclase to produce cyclic AMP (cAMP), while the Gβγ dimer can activate ion channels. wikipedia.orgnih.gov

Intrinsic Guanosine 5'-triphosphatase (GTPase) Activity and Signal Termination

The duration of the signal is controlled by the Gα subunit, which possesses intrinsic GTPase activity—the ability to hydrolyze the bound GTP to GDP and inorganic phosphate (B84403). wikipedia.orgresearchgate.netnih.gov This hydrolysis event returns the Gα subunit to its inactive, GDP-bound state. nih.gov The rate of this intrinsic GTP hydrolysis is generally slow, acting as a molecular timer. wiley.compnas.org

To ensure timely signal termination, this process is accelerated by accessory proteins called Regulators of G protein Signaling (RGS proteins), which function as GTPase-activating proteins (GAPs). wikipedia.orgnih.govpnas.org By binding to the active Gα subunit, RGS proteins enhance its GTPase activity, leading to a more rapid conversion of GTP to GDP. wikipedia.orgpnas.org Once GTP is hydrolyzed, the Gα-GDP subunit re-associates with a Gβγ dimer, reforming the inactive heterotrimer, which can then associate with a receptor to begin a new cycle. researchgate.netnih.gov This termination step is crucial for maintaining the appropriate strength and duration of the cellular signal. nih.gov

| Component | State/Function | Description |

|---|---|---|

| G Protein-Coupled Receptor (GPCR) | Inactive | Unbound to a ligand. May be pre-coupled with the inactive G protein heterotrimer. wikipedia.orgkhanacademy.org |

| G Protein-Coupled Receptor (GPCR) | Active (as a GEF) | Binds to a ligand, undergoes a conformational change, and catalyzes the exchange of GDP for GTP on the Gα subunit. wikipedia.orgnih.gov |

| Heterotrimeric G protein (Gαβγ) | Inactive | The Gα subunit is bound to GDP and complexed with the Gβγ dimer. researchgate.netnih.gov |

| Gα-GTP Subunit | Active | Dissociates from Gβγ and interacts with downstream effectors to propagate the signal. wikipedia.orgnih.gov |

| Gβγ Subunit Dimer | Active | Dissociates from Gα-GTP and interacts with its own set of downstream effectors. nih.govnih.gov |

| Regulator of G protein Signaling (RGS) | Signal Termination (as a GAP) | Accelerates the intrinsic GTPase activity of the Gα subunit, promoting GTP hydrolysis and signal termination. wikipedia.orgpnas.org |

Roles of Small Guanosine 5'-triphosphatases (GTPases) as Molecular Switches

In addition to the heterotrimeric G proteins, a large superfamily of small, monomeric GTP-binding proteins, known as small GTPases, also function as crucial molecular switches in cellular signaling. wikipedia.orgnus.edu.sg These proteins, often referred to as the Ras superfamily, cycle between an active GTP-bound "on" state and an inactive GDP-bound "off" state. nus.edu.sgresearchgate.net This cycling is regulated by two main types of proteins: guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP to activate the switch, and GTPase-activating proteins (GAPs), which stimulate GTP hydrolysis to turn the switch off. nus.edu.sgresearchgate.netmdpi.com

Ras Superfamily Guanosine 5'-triphosphatases in Signaling

The Ras family of proteins were the first small GTPases discovered and are central regulators of diverse cellular processes, including cell proliferation, differentiation, and survival. nus.edu.sgnus.edu.sg Upon activation by extracellular stimuli, Ras proteins, which are often located near the plasma membrane, trigger downstream signaling cascades. nus.edu.sg A classic example is the activation of the mitogen-activated protein (MAP) kinase pathway, where activated Ras leads to a phosphorylation cascade that ultimately results in the activation of transcription factors and changes in gene expression. nus.edu.sgfrontiersin.org The Ras superfamily is extensive, with various branches regulating specific cellular functions. nus.edu.sgnih.gov Dysregulation of Ras signaling is frequently linked to cancer. nus.edu.sg

Rho Family Guanosine 5'-triphosphatases in Cytoskeletal Regulation

The Rho family of small GTPases are master regulators of the actin cytoskeleton and cell adhesion. researchgate.netqiagen.comannualreviews.org They are involved in controlling cell shape, motility, and cytokinesis. researchgate.netannualreviews.org The best-characterized members of this family have distinct roles in organizing actin filaments:

RhoA is primarily responsible for the formation of contractile actin-myosin filaments known as stress fibers and the assembly of focal adhesions. qiagen.comnih.gov

Rac1 activation induces actin polymerization at the cell periphery, leading to the formation of sheet-like membrane protrusions called lamellipodia. qiagen.comnih.gov

Cdc42 stimulates the formation of finger-like plasma membrane extensions known as filopodia, which act as cellular sensors. qiagen.comnih.gov

The precise and coordinated activity of these Rho family GTPases is essential for dynamic cellular processes like cell migration. nih.gov

| GTPase Family | Key Members | Primary Functions in Signal Transduction |

|---|---|---|

| Ras Family | H-Ras, K-Ras, N-Ras, Rap | Regulate cell proliferation, differentiation, and survival; key nodes in pathways like the MAP kinase cascade. nus.edu.sgnus.edu.sg |

| Rho Family | RhoA | Regulates the formation of actin stress fibers and focal adhesions. qiagen.comnih.gov |

| Rac1 | Induces the formation of lamellipodia (sheet-like protrusions). qiagen.comnih.gov | |

| Cdc42 | Stimulates the formation of filopodia (finger-like protrusions). qiagen.comnih.gov |

Rab Guanosine 5'-triphosphatases in Vesicular Transport and Membrane Trafficking

Rab GTPases represent the largest family within the Ras superfamily of small GTPases, with over 60 members in humans, and are master regulators of intracellular membrane trafficking. biologists.comcreativebiolabs.net They are crucial for the transport of cellular cargo between different organelles by controlling vesicle formation, movement along the cytoskeleton, and fusion with target membranes. physiology.orgwikipedia.orgebi.ac.uk This intricate process ensures the specific and directional delivery of molecules, maintaining cellular organization and function. biologists.comnus.edu.sgnih.gov

The function of Rab proteins is intrinsically linked to their ability to cycle between an active GTP-bound state and an inactive GDP-bound state. wikipedia.orgebi.ac.uk In their active, GTP-bound form, Rab proteins associate with specific membranes and recruit a diverse set of effector proteins. physiology.orgnus.edu.sg These effectors are responsible for carrying out the various functions of vesicle trafficking, including cargo selection, vesicle budding, motility, and tethering to the correct target membrane. physiology.orgnih.gov

Different Rab proteins are localized to distinct intracellular compartments, thereby controlling specific trafficking pathways. biologists.comphysiology.org For example:

Rab1 regulates the transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus. physiology.org

Rab5 is a key player in the early stages of endocytosis, mediating the fusion of endocytic vesicles to form early endosomes. physiology.orgmdpi.com

Rab7 is involved in the later stages of the endocytic pathway, controlling the maturation of late endosomes and their fusion with lysosomes for the degradation of internalized materials. creativebiolabs.netnus.edu.sg

Rab4 and Rab11 are involved in recycling pathways, returning proteins to the plasma membrane. physiology.org

Rab8, Rab10, and Rab14 regulate the transport of vesicles from the trans-Golgi network to the plasma membrane. physiology.org

The dysfunction of Rab GTPases can disrupt these essential trafficking pathways, leading to various diseases, including immune disorders and neurodegenerative conditions. creativebiolabs.netnus.edu.sg

Arf Guanosine 5'-triphosphatases in Membrane Trafficking

ADP-ribosylation factor (Arf) GTPases are another family of small GTP-binding proteins that play a critical role in regulating membrane trafficking and other cellular processes like lipid modification and cytokinesis. numberanalytics.comnus.edu.sg A primary function of Arf proteins is to initiate the formation of transport vesicles by recruiting coat proteins to specific membranes. numberanalytics.comnih.gov

The activation of Arf GTPases, involving the exchange of GDP for GTP, leads to a conformational change that allows them to insert into membranes and recruit effector proteins. numberanalytics.comfrontiersin.org These effectors include coat protein complexes such as COPI and clathrin, which are essential for the budding of vesicles from donor membranes. numberanalytics.comnus.edu.sg For instance, Arf1 is well-known for its role in recruiting the COPI coat complex to the Golgi apparatus, which is crucial for retrograde transport from the Golgi to the ER. numberanalytics.comnus.edu.sg

Arf GTPases are involved in various trafficking pathways:

Secretory Pathway: Sar1, a related GTPase, initiates the assembly of COPII-coated vesicles at the ER for anterograde transport to the Golgi. nus.edu.sgfrontiersin.org Arf proteins then regulate traffic through and from the Golgi complex. nih.gov

Endocytic Pathway: Arf proteins are also involved in the formation of vesicles in the endocytic pathway. nih.gov

Organelle Dynamics: By controlling vesicle formation and fusion, Arf GTPases regulate the structure and communication between organelles. numberanalytics.com

Like other GTPases, the activity of Arf proteins is tightly regulated, and their dysfunction can have significant consequences for cellular health. mdpi.com

Ran Guanosine 5'-triphosphatases in Nucleocytoplasmic Transport and Mitotic Spindle Assembly

Ran, a member of the Ras superfamily, is a small GTPase that plays a central role in two fundamental cellular processes: the transport of molecules between the nucleus and the cytoplasm (nucleocytoplasmic transport) and the assembly of the mitotic spindle during cell division. mdpi.comnus.edu.sgresearchgate.net

Nucleocytoplasmic Transport: The directional transport of proteins and RNA through the nuclear pore complex is dependent on a steep concentration gradient of Ran-GTP across the nuclear envelope. mdpi.comnus.edu.sgnih.gov The nucleus has a high concentration of Ran-GTP, while the cytoplasm has a high concentration of Ran-GDP. nih.govnih.gov This gradient is maintained by the spatial separation of Ran's regulatory proteins. nus.edu.sg

Nuclear Import: Importins bind to cargo proteins in the cytoplasm and transport them into the nucleus. Inside the nucleus, the high concentration of Ran-GTP causes it to bind to the importin, leading to the release of the cargo. nus.edu.sgfrontiersin.org

Nuclear Export: Exportins, in contrast, require the binding of Ran-GTP to form a stable complex with their cargo within the nucleus. This complex is then exported to the cytoplasm, where the hydrolysis of GTP to GDP on Ran leads to the dissociation of the complex and release of the cargo. nus.edu.sgnih.gov

Mitotic Spindle Assembly: During mitosis, after the breakdown of the nuclear envelope, the Ran-GTP gradient is established around the chromosomes. nih.govbiologists.com This localized high concentration of Ran-GTP is crucial for the proper assembly of the mitotic spindle. researchgate.netmolbiolcell.org It triggers the release of spindle assembly factors (SAFs) from inhibitory complexes with importins, allowing these factors to promote the nucleation and stabilization of microtubules around the chromosomes, which is essential for accurate chromosome segregation. mdpi.comresearchgate.netbiologists.com Perturbations in the Ran GTPase cycle can lead to defects in spindle formation and nuclear envelope reassembly. molbiolcell.orgnih.gov

Regulatory Proteins of Guanosine 5'-triphosphatases (GTPases)

The activity of GTPases as molecular switches is tightly controlled by three main classes of regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs), GTPase-Activating Proteins (GAPs), and Guanine Dissociation Inhibitors (GDIs). These regulators ensure that GTPases are active only at the appropriate time and place within the cell.

Guanine Nucleotide Exchange Factors (GEFs)

Guanine Nucleotide Exchange Factors (GEFs) are proteins that activate small GTPases by promoting the exchange of bound GDP for GTP. nih.govwikipedia.org Since the intracellular concentration of GTP is significantly higher than that of GDP, the dissociation of GDP allows for the binding of GTP, thereby switching the GTPase to its active conformation. wikipedia.org

The mechanism of GEF action involves direct interaction with the GTPase, which induces conformational changes that destabilize the binding of GDP. wikipedia.orgresearchgate.net This facilitates the release of GDP, leaving the nucleotide-binding site transiently empty. wikipedia.org A GTP molecule can then bind, leading to the activation of the GTPase and the release of the GEF, which is then free to activate other GTPase molecules. wikipedia.orgyeastgenome.org

GEFs are themselves regulated, often by upstream signals, which allows for the precise control of GTPase activity in response to various cellular cues. wikipedia.orgbohrium.com Different families of GTPases are regulated by specific GEFs. For example, Arf GTPases are activated by GEFs containing a conserved Sec7 domain, while the Ran GTPase is primarily regulated by the chromatin-bound GEF called RCC1. nus.edu.sgnus.edu.sg

GTPase-Activating Proteins (GAPs)

GTPase-Activating Proteins (GAPs) play the opposite role to GEFs; they inactivate small GTPases by accelerating their intrinsic rate of GTP hydrolysis. nih.govwikipedia.org Small GTPases possess a slow inherent ability to hydrolyze GTP to GDP, and GAPs can increase this rate by several orders of magnitude. wikipedia.orgontosight.ai This rapid inactivation is crucial for terminating signaling events and ensuring that cellular processes are tightly controlled. wikipedia.orgontosight.ai

GAPs function by binding to the active, GTP-bound form of the GTPase and providing key catalytic residues that stabilize the transition state of the GTP hydrolysis reaction. ontosight.ainih.govnih.gov This promotes the cleavage of the terminal phosphate from GTP, converting it to GDP and leading to the inactivation of the GTPase. wikipedia.orgontosight.ai

Like GEFs, GAPs are specific for different families of GTPases. ontosight.aiontosight.ai For instance, there are specific GAPs for Ras, Rho, and Arf GTPases. ontosight.ai The regulation of GAP activity itself, through mechanisms like phosphorylation or changes in subcellular localization, provides another layer of control over GTPase signaling pathways. nih.gov

Guanine Dissociation Inhibitors (GDIs)

Guanine Dissociation Inhibitors (GDIs) represent a third class of regulatory proteins that primarily interact with Rab and Rho GTPases. nus.edu.sgphysiology.org Their main function is to maintain a cytosolic pool of inactive, GDP-bound GTPases. nus.edu.sg They achieve this by binding to the lipid-modified C-terminus of the GTPase, which serves to both extract the GTPase from the membrane and prevent the dissociation of GDP. nus.edu.sg

Signal Amplification and Integration in Guanosine 5'-triphosphate-Dependent Pathways

This compound (GTP)-dependent signaling pathways are central to a cell's ability to respond to external stimuli, a process that relies heavily on the amplification and integration of initial signals. This ensures that a single signaling event, such as the binding of a ligand to a receptor, can elicit a robust and appropriate cellular response. wikipedia.orgpressbooks.pub

The primary mechanism for signal amplification in these pathways involves enzymatic cascades. nih.govpressbooks.pub When a G-protein-coupled receptor (GPCR) is activated by a ligand, it catalyzes the exchange of guanosine diphosphate (GDP) for GTP on the α-subunit of its associated heterotrimeric G-protein. pressbooks.pubpressbooks.pub This activation of a single receptor can lead to the activation of multiple G-proteins. pressbooks.pub Each activated G-protein, in turn, can activate an effector enzyme, such as adenylyl cyclase or phospholipase C. pressbooks.pub These enzymes then produce numerous second messenger molecules, like cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). pressbooks.pub This cascade, where each step activates multiple components in the subsequent step, results in a significant amplification of the original signal. nih.govpressbooks.publumenlearning.com

Small GTPases, another class of proteins regulated by GTP binding, also contribute to signal amplification and create robust cellular responses. nih.govroyalsocietypublishing.org These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.govroyalsocietypublishing.org Interlinked cascades of these GTPases, often involving positive and negative feedback loops, can function as highly sensitive switches, producing an "all-or-none" response that is resistant to fluctuations in the input signal. nih.govroyalsocietypublishing.org

The integration of signals in GTP-dependent pathways allows a cell to process information from multiple sources and generate a coordinated output. hkust.edu.hkfiveable.me This integration can occur at various levels within the signaling network. For instance, different GPCRs can converge on the same effector enzyme, allowing the cell to integrate signals from different ligands. hkust.edu.hk Furthermore, signaling pathways initiated by GPCRs can intersect with those originating from other types of receptors, such as receptor tyrosine kinases (RTKs). hkust.edu.hk This cross-talk allows for a complex and nuanced cellular response, where the final outcome is determined by the combination of all incoming signals. hkust.edu.hkfiveable.me

| Key Components in GTP-Dependent Signal Amplification and Integration | Function |

| G-protein-coupled receptors (GPCRs) | Cell surface receptors that detect extracellular signals and activate heterotrimeric G-proteins. pressbooks.pubfiveable.me |

| Heterotrimeric G-proteins | Composed of α, β, and γ subunits, they transmit signals from GPCRs to effector proteins upon binding GTP. wikipedia.org |

| Small GTPases (e.g., Ras, Rho, Rac) | Molecular switches that regulate diverse cellular processes like cell growth, proliferation, and cytoskeletal organization. wikipedia.orgnih.gov |

| Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C) | Generate second messengers upon activation by G-proteins, amplifying the signal. pressbooks.pub |

| Second Messengers (e.g., cAMP, IP3, DAG) | Small intracellular molecules that diffuse and activate downstream protein kinases and other targets. pressbooks.pub |

| Protein Kinases | Enzymes that phosphorylate other proteins, leading to changes in their activity and propagating the signal. pressbooks.pub |

Cross-talk with Other Intracellular Signaling Networks

The signaling networks within a cell are not isolated pathways but rather an intricate and interconnected web. This compound (GTP)-dependent signaling pathways exhibit extensive cross-talk with other intracellular signaling networks, allowing for the fine-tuning and integration of cellular responses to a multitude of stimuli. hkust.edu.hkfiveable.mencsu.edu

A prominent example of this cross-talk is the interaction between GPCR signaling and pathways activated by receptor tyrosine kinases (RTKs). hkust.edu.hk GPCRs can transactivate RTKs, and components of RTK pathways, such as the small GTPase Ras, can be activated downstream of GPCRs. wikipedia.orghkust.edu.hk This interaction allows cells to integrate signals related to growth factors (typically mediated by RTKs) with those from hormones and neurotransmitters (mediated by GPCRs). hkust.edu.hk

Furthermore, GTP-dependent pathways are intricately linked with those involving other second messengers, such as cyclic AMP (cAMP) and calcium ions (Ca2+). plos.org The levels of these second messengers can be modulated by the activation of different G-protein subtypes. For instance, Gs proteins stimulate adenylyl cyclase to produce cAMP, while Gq proteins activate phospholipase C, leading to an increase in intracellular Ca2+. pressbooks.pub The interplay between these second messengers can be complex, with possibilities for both synergistic and antagonistic interactions that shape the final cellular outcome. plos.org

Cross-talk also occurs between different families of small GTPases. For example, the Rho and Rac families of GTPases, which are key regulators of the actin cytoskeleton, exhibit complex interactions that control cell shape and migration. royalsocietypublishing.org Rac can inhibit Rho activity in certain cellular contexts, while in others, it can lead to Rho activation, highlighting the context-dependent nature of this cross-talk. royalsocietypublishing.org This intricate communication between different GTPase-regulated pathways is essential for coordinating complex cellular behaviors. royalsocietypublishing.orgnih.gov

Recent research has also uncovered a novel GTP-dependent signaling axis that links cellular metabolism directly to DNA repair mechanisms. nih.gov In this pathway, GTP levels regulate the activity of the small GTPase Rac1, which in turn influences the phosphorylation status of the protein Abi-1, a component involved in nonhomologous end joining, a DNA repair process. nih.gov This finding underscores the expanding known roles of GTP in integrating diverse cellular functions.

Guanosine 5 Triphosphate in Nucleic Acid Metabolism and Gene Expression

Guanosine (B1672433) 5'-triphosphate in Purine (B94841) Nucleotide Biosynthesis and Interconversion

The cellular pool of purine nucleotides, including GTP, is maintained through two main pathways: de novo synthesis and salvage pathways. These pathways are intricately regulated to ensure a balanced supply of purine nucleotides for various cellular needs.

De Novo Purine Synthesis Pathways

The de novo synthesis of purine nucleotides begins with simple precursor molecules, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units supplied by tetrahydrofolate. This energy-intensive pathway assembles the purine ring onto a ribose-5-phosphate (B1218738) scaffold.

The pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which represents a crucial branch point in purine metabolism. nih.gov From IMP, the synthesis of guanosine and adenosine (B11128) nucleotides diverges into two separate branches.

The synthesis of guanosine monophosphate (GMP) from IMP is a two-step process:

Oxidation of IMP: The enzyme IMP dehydrogenase (IMPDH) catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). This step is considered the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. frontiersin.org

Amination of XMP: GMP synthase then catalyzes the conversion of XMP to GMP. This reaction involves the transfer of an amino group from glutamine and is driven by the hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate. youtube.com

Once GMP is synthesized, it is sequentially phosphorylated to guanosine diphosphate (B83284) (GDP) and then to guanosine triphosphate (GTP) by the enzymes guanylate kinase and nucleoside diphosphate kinase, respectively. duke.edu

Interestingly, the synthesis of adenosine monophosphate (AMP) from the same IMP precursor requires energy in the form of GTP, highlighting a reciprocal relationship in the regulation of purine nucleotide pools. youtube.com

| Step in Pathway | Precursor | Enzyme | Product | Energy/Cofactor |

| Guanine Nucleotide Branch | Inosine Monophosphate (IMP) | IMP Dehydrogenase (IMPDH) | Xanthosine Monophosphate (XMP) | NAD⁺ → NADH |

| Xanthosine Monophosphate (XMP) | GMP Synthase | Guanosine Monophosphate (GMP) | ATP → AMP + PPi; Glutamine → Glutamate | |

| Guanosine Monophosphate (GMP) | Guanylate Kinase | Guanosine Diphosphate (GDP) | ATP → ADP | |

| Guanosine Diphosphate (GDP) | Nucleoside Diphosphate Kinase | Guanosine 5'-triphosphate (GTP) | ATP → ADP | |

| Adenine Nucleotide Branch | Inosine Monophosphate (IMP) | Adenylosuccinate Synthetase | Adenylosuccinate | GTP → GDP + Pi; Aspartate |

| Adenylosuccinate | Adenylosuccinate Lyase | Adenosine Monophosphate (AMP) | Fumarate (byproduct) |

Purine Salvage Pathways

Purine salvage pathways are a metabolically efficient alternative to de novo synthesis, recycling purine bases and nucleosides derived from the breakdown of nucleic acids. wikipedia.org These pathways consume less energy than the de novo route.

The key enzyme in the salvage of guanine is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.orgrcsb.org This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the free purine base guanine, directly forming guanosine monophosphate (GMP). researchgate.netoup.comyoutube.com

Guanine + PRPP → GMP + PPi

Similarly, the nucleoside guanosine can also be salvaged. Purine nucleoside phosphorylase can cleave guanosine into guanine and ribose-1-phosphate. nih.govresearchgate.net The released guanine can then be converted to GMP by HGPRT. nih.gov This salvage mechanism is crucial in tissues that have a limited capacity for de novo synthesis. wikipedia.org

Regulation of this compound Levels and Purine Pool Homeostasis

The cellular concentrations of GTP and other purine nucleotides are tightly controlled to meet metabolic demands and prevent wasteful overproduction. This regulation occurs through complex feedback mechanisms targeting key enzymes in both the de novo and salvage pathways.

Feedback Inhibition of De Novo Synthesis:

The end products of the pathway, including GMP, GDP, GTP, and their adenosine counterparts, allosterically inhibit the first committed step of de novo synthesis, which is catalyzed by glutamine-PRPP amidotransferase. wikipedia.orgyoutube.com

Specifically for the guanine nucleotide branch, GMP, GDP, and GTP act as feedback inhibitors of IMP dehydrogenase (IMPDH), the enzyme that directs IMP toward GMP synthesis. nih.govfrontiersin.org

Reciprocal Regulation: A critical aspect of purine homeostasis is the maintenance of a balanced ratio of adenosine to guanosine nucleotides. This is achieved through a reciprocal control mechanism at the IMP branch point:

The synthesis of GMP from IMP requires ATP. youtube.com

The synthesis of AMP from IMP requires GTP. youtube.com

Therefore, a high concentration of ATP stimulates the production of GTP (via GMP), while a high concentration of GTP promotes the synthesis of ATP (via AMP). This reciprocal substrate requirement ensures that the cell does not produce an excess of one purine nucleotide at the expense of the other.

In some organisms, the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), synthesized from GTP, also play a crucial role in regulating GTP biosynthesis, providing a direct negative feedback loop to maintain GTP homeostasis. nih.gov

Interconversion with Adenosine Nucleotides

While the de novo pathway dictates the relative production rates of adenosine and guanosine nucleotides from the common precursor IMP, a more direct interconversion at the triphosphate level is essential for managing the cell's energy currency. This is primarily facilitated by the enzyme nucleoside diphosphate kinase (NDPK). wikipedia.org

NDPK catalyzes the reversible transfer of the terminal phosphate (B84403) group from any nucleoside triphosphate to any nucleoside diphosphate. wikipedia.org A prominent reaction catalyzed by NDPK is the conversion of GTP to ATP:

GTP + ADP ⇌ GDP + ATP

This reaction allows the high-energy phosphate bonds of GTP, which are generated in processes like the citric acid cycle, to be readily converted into ATP, the cell's principal energy currency. proteopedia.orgquora.comwikipedia.org This enzymatic activity ensures that the energy from GTP can be utilized in the vast number of cellular reactions that are specifically dependent on ATP, effectively linking the pools of guanosine and adenosine triphosphates for energy homeostasis. nih.govnih.gov

This compound as a Substrate in RNA Synthesis and Transcription

One of the most fundamental roles of GTP is to serve as a direct precursor for the synthesis of RNA. During transcription, the genetic information encoded in DNA is copied into a complementary RNA molecule.

This compound Incorporation by RNA Polymerases

RNA polymerases are the enzymes responsible for catalyzing the process of transcription. abcam.com These enzymes move along a DNA template and incorporate ribonucleoside triphosphates—ATP, CTP, UTP, and GTP—into a growing RNA chain. baseclick.euyoutube.com GTP provides the guanosine nucleotide units within the RNA molecule. The selection of GTP for incorporation occurs when the polymerase encounters a cytosine (C) residue on the DNA template strand, following the rules of Watson-Crick base pairing.

During the elongation phase of transcription, the 3'-hydroxyl group of the last nucleotide in the nascent RNA chain attacks the alpha-phosphate of the incoming GTP, forming a phosphodiester bond and releasing pyrophosphate (PPi).

In many prokaryotic and bacteriophage transcription systems, GTP plays a special role in the initiation of transcription. For instance, many promoters for the T7 RNA polymerase initiate transcription specifically with two GTPs. nih.govresearchgate.net Furthermore, in eukaryotes, the 5' end of a newly synthesized messenger RNA (mRNA) molecule is modified by the addition of a 7-methylguanosine (B147621) cap. This capping process begins with the enzymatic addition of a guanosine nucleotide, derived from GTP, to the 5' end of the nascent RNA transcript in a distinctive 5'-5' triphosphate linkage. biosyn.combiosyn.com This cap is crucial for mRNA processing, export from the nucleus, and translation.

| Process | Role of GTP | Enzymes Involved | Significance |

| RNA Chain Elongation | Serves as one of the four ribonucleoside triphosphate substrates. | RNA Polymerase | Provides the guanosine monophosphate units for the growing RNA chain. |

| Transcription Initiation | Can be the initiating nucleotide, especially in certain promoters. | RNA Polymerase | Starts the synthesis of the RNA molecule. |

| mRNA Capping (Eukaryotes) | Donates the initial guanosine nucleotide for the 5' cap structure. | Guanylyltransferase | Essential for mRNA stability, processing, nuclear export, and translation initiation. |

This compound in De Novo RNA Initiation by Viral RNA Polymerases

Many RNA viruses, particularly those with RNA genomes, employ a de novo initiation mechanism for RNA synthesis, a process that does not require a pre-existing primer. This compound (GTP) plays a pivotal role in this initiation process for a number of viral RNA-dependent RNA polymerases (RdRps). The concentration of GTP can also influence the site of initiation.

For instance, in Flaviviruses, the RdRp initiates RNA synthesis by creating a short pppAG primer. This process is consistent with the highly conserved 5'-AG and 3'-CU sequences at the ends of all Flavivirus genomes. nih.govnih.gov Structural studies of the bovine viral diarrhea virus (BVDV) polymerase, a member of the Flaviviridae family, have provided significant insights into the role of GTP. When complexed with GTP, the structure reveals that GTP binds adjacent to the initiation nucleoside triphosphate (NTP), suggesting that it mimics a vestigial RNA product, thereby facilitating the initiation of RNA synthesis. pnas.org

The initiation of RNA synthesis by viral RdRps is a multi-step process that begins with the binding of the polymerase to the RNA template. This is followed by the binding of the initiating NTPs, formation of the first phosphodiester bond, and subsequent elongation. For many viral RdRps that utilize a de novo mechanism, a specific structural element within the polymerase, often referred to as a "priming element," aids in positioning the template and the initiating NTPs at the active site. oup.compnas.org

Research on the hepatitis C virus (HCV) and BVDV RdRps has demonstrated that for efficient RNA synthesis to occur, there must be correct base pairing between the initiation nucleotide on the template and the incoming initiating NTP. nih.gov While this is a shared requirement, different viral RdRps can exhibit distinct preferences for the initiating nucleotide. For example, the BVDV RdRp can efficiently use guanosine diphosphate (GDP) and guanosine monophosphate (GMP) for initiation, particularly in the presence of manganese ions (Mn2+). nih.gov

The table below summarizes the role of GTP in de novo RNA initiation by select viral RNA polymerases.

| Virus Family | Viral Polymerase | Role of this compound (GTP) in De Novo Initiation |

| Flaviviridae | RNA-dependent RNA polymerase (RdRp) | Essential for the synthesis of a pppAG primer; binds to a specific site to facilitate initiation. nih.govnih.gov |

| Flaviviridae (BVDV) | RNA-dependent RNA polymerase (RdRp) | Binds adjacent to the initiation NTP, mimicking an RNA product to promote initiation. pnas.org |

| Flaviviridae (HCV) | RNA-dependent RNA polymerase (RdRp) | Requires correct base-pairing with the template initiation nucleotide for efficient synthesis. nih.gov |

This compound in Ribosomal Protein Synthesis and Translation

This compound is a crucial energy source and regulatory molecule in the complex process of ribosomal protein synthesis, or translation. Its hydrolysis provides the energy for key steps and ensures the accuracy of protein synthesis. Several translational factors utilize the binding and hydrolysis of GTP to function as molecular switches, cycling between active (GTP-bound) and inactive (GDP-bound) conformations. nih.govnih.govyoutube.com

Role of this compound-Binding Translational Factors

A number of protein factors, known as translational GTPases, are essential for the different stages of protein synthesis. These factors harness the energy from GTP hydrolysis to drive conformational changes in the ribosome and associated molecules. nih.govwikipedia.org

Initiation Factors:

Initiation Factor 2 (IF2) in prokaryotes and its eukaryotic homolog, eIF5B: These factors are involved in the initiation phase of translation. nih.govwikipedia.org In eukaryotes, eukaryotic initiation factor 2 (eIF-2) binds to GTP and the initiator methionyl-tRNA (Met-tRNAi). This ternary complex then binds to the small (40S) ribosomal subunit. cuny.eduyoutube.com The hydrolysis of GTP is a critical step that facilitates the release of initiation factors and the joining of the large (60S) ribosomal subunit to form the complete initiation complex. cuny.edunih.gov

Elongation Factors:

Elongation Factor-Tu (EF-Tu) in prokaryotes and its eukaryotic homolog, eEF1A: These are among the most abundant and conserved proteins in their respective domains. wikipedia.org EF-Tu, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA). This complex delivers the aa-tRNA to the A-site of the ribosome. wikipedia.orgfrontiersin.org

Elongation Factor G (EF-G) in prokaryotes and its eukaryotic homolog, eEF2: This factor is responsible for the translocation of the ribosome along the mRNA molecule after each peptide bond is formed. nih.govnih.gov

The table below details the key GTP-binding translational factors and their functions.

| Factor | Domain | Function |

| IF2 / eIF5B | Prokaryotic / Eukaryotic | Facilitates the binding of the initiator tRNA to the small ribosomal subunit and the assembly of the complete ribosome. nih.govwikipedia.org |

| eIF-2 | Eukaryotic | Forms a ternary complex with GTP and initiator Met-tRNAi, delivering it to the 40S ribosomal subunit. cuny.eduyoutube.com |

| EF-Tu / eEF1A | Prokaryotic / Eukaryotic | Delivers aminoacyl-tRNAs to the A-site of the ribosome in a GTP-dependent manner. wikipedia.orgfrontiersin.org |

| EF-G / eEF2 | Prokaryotic / Eukaryotic | Catalyzes the translocation of the ribosome along the mRNA, a process powered by GTP hydrolysis. nih.govnih.gov |

This compound Hydrolysis in Ribosomal Translocation and Regulation of Translation

The translocation of the ribosome along the mRNA is a critical step in the elongation phase of protein synthesis, and it is powered by the hydrolysis of GTP by Elongation Factor G (EF-G). nih.gov This process involves significant conformational changes in both the ribosome and EF-G. nih.gov

The hydrolysis of GTP by EF-G does more than just provide the energy for movement; it also plays a crucial role in maintaining the correct reading frame of the mRNA. pnas.orgresearchgate.net It acts as a checkpoint, ensuring that the mRNA and tRNAs have moved by precisely one codon before EF-G is released from the ribosome. pnas.orgnih.gov This prevents slippage of the translational reading frame, which would result in the synthesis of a non-functional protein. pnas.org

Kinetic studies have shown that GTP hydrolysis by EF-G precedes and accelerates the movement of the tRNAs and mRNA. nih.gov The energy from GTP hydrolysis is thought to induce a conformational change in EF-G that either directly "pushes" the tRNAs and mRNA (a "power stroke" model) or causes a structural rearrangement in the ribosome that facilitates this movement. pnas.orgembopress.org Another model suggests a "Brownian ratchet" mechanism, where thermal energy drives the movement, and EF-G-GTP hydrolysis acts as a pawl to prevent backward movement. pnas.org

Cryo-electron microscopy studies have provided structural insights into the conformational changes that occur during translocation. These studies have shown that the binding of EF-G and the subsequent hydrolysis of GTP are coupled to large-scale rotations of the ribosomal subunits relative to each other. nih.govresearchgate.net

This compound in tRNA Binding and Decoding

The accurate selection and binding of the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome, corresponding to the mRNA codon, is a fundamental aspect of translational fidelity. This compound plays a central role in this process, primarily through the action of Elongation Factor-Tu (EF-Tu).

The process of aa-tRNA binding to the A-site is a multi-step event. pnas.org It begins with the formation of a ternary complex consisting of EF-Tu, GTP, and an aa-tRNA. This complex then binds to the ribosome. frontiersin.org Upon correct codon-anticodon recognition in the decoding center of the small ribosomal subunit, the ribosome stimulates the GTPase activity of EF-Tu, leading to the hydrolysis of GTP to GDP and inorganic phosphate (Pi). pnas.orgpnas.orgnih.gov

This GTP hydrolysis induces a significant conformational change in EF-Tu. pnas.orgnih.govnih.gov The now GDP-bound EF-Tu has a much lower affinity for the aa-tRNA and the ribosome, leading to its dissociation. wikipedia.org This release of EF-Tu allows the aa-tRNA to fully accommodate into the A-site, a process that involves a conformational change in the tRNA itself, enabling it to engage with the peptidyl transferase center of the large ribosomal subunit for peptide bond formation. researchgate.net

Guanosine 5 Triphosphate Involvement in Cellular Dynamics and Physiological Processes

Regulation of Cytoskeletal Organization

Guanosine (B1672433) 5'-triphosphate (GTP) is a critical regulator of the cytoskeleton, the intricate network of protein filaments responsible for cell shape, internal organization, and movement. Its influence is primarily mediated through a large family of enzymes known as GTPases, which act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling controls the activity of numerous downstream effector proteins that directly or indirectly modulate the assembly, disassembly, and organization of the two major cytoskeletal components: actin filaments and microtubules.

Guanosine 5'-triphosphate and Actin Dynamics

The dynamic nature of the actin cytoskeleton, characterized by the rapid polymerization and depolymerization of actin filaments, is essential for processes such as cell motility, cytokinesis, and phagocytosis. GTP, through the action of Rho family GTPases, plays a pivotal role in orchestrating these dynamics. nih.govbiologists.com The best-characterized members of this family—Rho, Rac, and Cdc42—regulate the formation of distinct actin-based structures. biologists.comrupress.org

Activated, GTP-bound Rho GTPases interact with a variety of effector proteins that influence actin polymerization. biologists.com For instance, Rac and Cdc42 can activate the Wiskott-Aldrich syndrome protein (WASP) family, which in turn stimulates the Arp2/3 complex to nucleate new actin filaments, leading to the formation of branched actin networks found in lamellipodia and filopodia. biologists.com RhoA, on the other hand, is a key regulator of actomyosin (B1167339) contractility, promoting the formation of stress fibers and focal adhesions. nih.gov

Direct activation of G proteins has been shown to induce a significant and sustained increase in filamentous actin (F-actin) content in human neutrophils. nih.gov Studies using non-hydrolyzable GTP analogs like guanosine 5'-[gamma-thio]triphosphate (GTP-γ-S) have demonstrated their ability to mimic the effect of G protein activation on actin polymerization, an effect that can be reversed by guanosine 5'-[beta-thio]diphosphate, confirming the specific role of the GTP-bound state. nih.gov

| Rho Family GTPase | Primary Cellular Function Related to Actin | Key Effector Pathways |

| Cdc42 | Formation of filopodia and establishment of cell polarity. nih.govrupress.org | WASp/WAVE, Arp2/3 complex. biologists.com |

| Rac | Formation of lamellipodia and membrane ruffles. nih.govrupress.org | WASp/WAVE, Arp2/3 complex, PAK. biologists.com |

| RhoA | Formation of stress fibers and focal adhesions, actomyosin contractility. nih.govrupress.org | ROCK, mDia. |

This compound and Microtubule Dynamics

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are crucial for cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules—the stochastic switching between phases of growth (polymerization) and shrinkage (depolymerization)—is intrinsically regulated by GTP. researchgate.netwikipedia.org

Each β-tubulin subunit binds a molecule of GTP, which is hydrolyzed to GDP shortly after the tubulin dimer is incorporated into the growing microtubule. wikipedia.orgoup.com This GTP hydrolysis is not essential for polymerization itself but is critical for dynamic instability. nih.gov A "GTP cap," a region of GTP-bound tubulin dimers at the growing end of the microtubule, is thought to stabilize the polymer. biorxiv.orgelifesciences.org Loss of this cap through GTP hydrolysis leads to a conformational change in the tubulin dimers, resulting in the rapid depolymerization of the microtubule, an event known as catastrophe. researchgate.netmolbiolcell.org

The rate of GTP hydrolysis can therefore determine the size of the GTP cap and, consequently, the stability of the microtubule. biorxiv.orgelifesciences.org Experiments using slowly hydrolyzable GTP analogs like guanylyl-(alpha, beta)-methylene-diphosphonate (GMPCPP) have shown that they promote microtubule polymerization and suppress depolymerization and dynamic instability, providing strong evidence for the central role of GTP hydrolysis in regulating microtubule dynamics. nih.govmolbiolcell.org

| Process | Role of this compound | Associated State |

| Microtubule Polymerization | Promotes the addition of tubulin dimers to the microtubule end. oup.com | GTP-bound tubulin has a conformation favorable for assembly. oup.com |

| Microtubule Stabilization | A "GTP cap" at the growing end protects against depolymerization. biorxiv.orgelifesciences.org | Ends are composed of GTP-tubulin. |

| Microtubule Depolymerization | Hydrolysis of GTP to GDP within the microtubule lattice destabilizes the structure. wikipedia.org | Loss of the GTP cap exposes GDP-tubulin, leading to rapid shrinkage. |

This compound in Vesicular Transport and Membrane Trafficking

Vesicular transport is the primary mechanism by which molecules are moved between different membrane-bound compartments within a cell. This process involves the budding of vesicles from a donor membrane, their transport, and subsequent fusion with a target membrane. GTP-binding proteins, specifically from the Rab and ARF (ADP-ribosylation factor) families, are master regulators of these events. researchgate.netmdpi.com

The formation of transport vesicles is initiated by the recruitment of coat proteins to the donor membrane, a process driven by ARF proteins. nih.gov In its GTP-bound state, ARF inserts into the membrane and recruits coat protein complexes (like COPI, COPII, and clathrin), which shape the membrane into a bud. Hydrolysis of GTP to GDP causes a conformational change in ARF, leading to its dissociation from the membrane and the subsequent uncoating of the vesicle, which is a prerequisite for fusion. The use of non-hydrolyzable GTP analogs has been shown to inhibit the budding of post-Golgi vesicles, highlighting the requirement for GTP hydrolysis in this process. nih.gov

The specificity of vesicle targeting and fusion is controlled by Rab GTPases. mdpi.comyoutube.com Each Rab protein is localized to a specific intracellular membrane and recruits specific effector proteins, such as tethering factors and motor proteins, when in its active, GTP-bound state. mdpi.comyoutube.com These effectors mediate the initial recognition and docking of the vesicle to the correct target membrane. Following docking, GTP hydrolysis is required for the fusion of the vesicle with the target membrane, a step that is inhibited by non-hydrolyzable GTP analogs like GTP-γ-S. nih.govsemanticscholar.org

| GTPase Family | Stage of Vesicular Transport | Function of GTP-Bound State | Requirement for GTP Hydrolysis |

| ARF | Vesicle Budding. nih.gov | Recruits coat proteins to the donor membrane. | Triggers uncoating of the vesicle. |

| Rab | Vesicle Tethering and Fusion. mdpi.comyoutube.com | Recruits tethering factors and other effectors to the vesicle and target membrane. mdpi.com | Required for the final fusion of the vesicle with the target membrane. nih.gov |

This compound in Cell Migration and Polarity

Cell migration is a fundamental process that relies on the establishment of cell polarity—the asymmetric organization of cellular components to define a "front" and a "rear." This polarity dictates the direction of movement. GTP, through the Rho family of small GTPases (Cdc42, Rac, and Rho), is a central player in establishing and maintaining this front-rear polarity. nih.govrupress.orgasm.org

The localized activation of these GTPases at the leading edge of a migrating cell is crucial. nih.gov Cdc42 is considered a master regulator of polarity, responsible for orienting the cell's microtubule organizing center (MTOC) and Golgi apparatus towards the direction of migration. rupress.orgnih.gov Activated Cdc42 and Rac at the front of the cell promote the polymerization of actin to form protrusions like filopodia and lamellipodia, which are essential for forward movement. nih.govrupress.org Meanwhile, Rho activity is often concentrated at the cell's rear, where it drives the contraction of the cell body to pull it forward. rupress.org

The establishment of this polarized distribution of active GTPases is often initiated by extracellular cues and maintained by positive feedback loops. nih.gov For example, active Cdc42 can recruit its own activators (guanine nucleotide exchange factors, or GEFs), amplifying the signal at the leading edge. nih.gov This precise spatial and temporal regulation of GTPase activity, cycling between GTP-bound and GDP-bound states, is essential for the coordinated cytoskeletal rearrangements that drive cell migration. rupress.orgbiologists.com

| GTPase | Role in Cell Migration and Polarity |

| Cdc42 | Establishes front-rear polarity, directs the formation of filopodia. rupress.orgnih.gov |

| Rac | Promotes the formation of lamellipodia and membrane ruffling at the leading edge. rupress.org |

| Rho | Drives actomyosin contractility at the cell rear, contributing to cell body translocation. rupress.org |

This compound in Cell Cycle Regulation

This compound is implicated in the regulation of the cell cycle, the series of events that lead to cell division and duplication. GTP-binding proteins act as crucial signaling nodes that integrate external and internal signals to control cell cycle progression. drugbank.com

The Ras family of small GTPases, which are activated by binding to GTP, are well-known proto-oncogenes that play a significant role in transmitting signals from growth factor receptors to downstream pathways that promote cell proliferation. aacrjournals.org Furthermore, GTP levels themselves can influence cell cycle progression. For instance, in human neuroblastoma cells, extracellular GTP can induce an S-phase cell-cycle arrest, suggesting that fluctuations in guanosine nucleotide pools can modulate the activity of cell cycle machinery. researchgate.net This arrest is associated with an upregulation of cyclin E2/cdk2 and a downregulation of cyclins B1/B2, which prevents the exit from S-phase. researchgate.net

Additionally, GTP-binding proteins can repress negative regulators of the cell cycle. For example, some pathways involving GTP can lead to the repression of CDKN1A (also known as p21), a protein that acts as an important checkpoint in cell cycle regulation. drugbank.com

This compound in Cellular Differentiation

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This compound and its associated signaling pathways play a significant role in this process.

Changes in intracellular GTP concentrations have been shown to be necessary for the differentiation of certain cell types. For example, a decrease in the intracellular GTP pool is a prerequisite for the granulocytic differentiation of HL-60 human leukemic cells. aacrjournals.org This effect can be modulated by guanosine, which restores GTP pools and reduces the extent of differentiation. aacrjournals.org

Extracellular GTP has also been identified as a factor that can influence differentiation pathways. In human muscle satellite cells, extracellular GTP enhances myogenic differentiation by up-regulating specific microRNAs (miR133a and miR133b) and myogenic regulatory factors. frontiersin.orgharvard.edunih.gov Similarly, in the human neuroblastoma cell line SH-SY5Y, both guanosine and GTP can promote differentiation towards a neuronal phenotype, characterized by neurite outgrowth. researchgate.net This differentiation is linked to the ability of these molecules to induce cell-cycle arrest, which may make the cells more receptive to differentiation signals. researchgate.net The Rab family of GTPases, known for their role in vesicle trafficking, are also involved in processes critical to cell differentiation. mdpi.com

Enzymatic Mechanisms and Regulatory Aspects of Guanosine 5 Triphosphate Dependent Proteins

Guanosine (B1672433) 5'-triphosphate Hydrolysis Cycles and Conformational Changes

The hydrolysis of GTP to Guanosine 5'-diphosphate (GDP) and inorganic phosphate (B84403) (Pi) is a fundamental process that acts as a molecular switch in a vast array of cellular functions. nih.gov This cycle of GTP binding, hydrolysis, and subsequent GDP release is tightly regulated and coupled to significant conformational changes in GTP-binding proteins (G-proteins). These changes are essential for their function in signal transduction, protein synthesis, and intracellular trafficking. nih.gov

The GTP-bound state is generally the "active" conformation, allowing the G-protein to interact with its downstream effectors. Hydrolysis of GTP to GDP switches the protein to an "inactive" state, leading to the dissociation from its effector molecules. The exchange of GDP for GTP, often facilitated by Guanine (B1146940) nucleotide exchange factors (GEFs), resets the switch to the active state. Conversely, GTPase-activating proteins (GAPs) accelerate the intrinsic GTP hydrolysis rate, turning the signal off. pnas.org

A prime example of this is the Ras family of small G-proteins. The protein environment within Ras alters the conformation of GTP from a stable staggered position to a more strained, eclipsed conformation, which facilitates hydrolysis. researchgate.net The binding of a GAP further induces a conformational change, leading to an eclipsed position of the alpha- and beta-phosphates, which further destabilizes the GTP molecule and accelerates the hydrolysis reaction. researchgate.net This precise control of conformational changes ensures that signaling events are transient and responsive to cellular needs.

In the context of the visual cycle, the small GTPase Arl3, in complex with its activating protein RP2, catalyzes the hydrolysis of GTP to GDP and Pi, a crucial step in signal transduction in vision. nih.gov Similarly, during protein synthesis, the elongation factor Tu (EF-Tu) utilizes GTP hydrolysis to deliver aminoacyl-tRNAs to the ribosome. nih.gov The ribosome itself acts as a GAP for EF-Tu, enhancing the rate of GTP hydrolysis by approximately 10^5-fold and ensuring the fidelity of translation. nih.gov

Allosteric Regulation by Guanosine 5'-triphosphate

This compound can also function as an allosteric regulator, binding to a site on an enzyme distinct from the active site to modulate its activity. wikipedia.org This binding induces a conformational change that can either activate or inhibit the enzyme.

A well-characterized example of allosteric activation by GTP is observed in CTP Synthase (CTPS), the enzyme responsible for the de novo synthesis of Cytidine 5'-triphosphate (CTP). nih.govwikipedia.org CTPS is unique among glutamine-dependent amidotransferases in its requirement for an allosteric effector to activate its glutaminase (B10826351) domain for efficient glutamine hydrolysis. nih.gov GTP binding not only triggers conformational changes that activate the glutaminase activity but also plays a critical role in forming an ammonia (B1221849) tunnel, ensuring the efficient transfer of ammonia from the glutaminase domain to the synthase domain where Uridine 5'-triphosphate (UTP) is converted to CTP. nih.govpnas.org At elevated concentrations, however, GTP can act as a weak negative allosteric effector of E. coli CTPS, inhibiting CTP formation. nih.gov This dual role of GTP helps to balance the intracellular pools of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.org

Another instance of allosteric regulation by GTP is seen with the cytosolic IMP-GMP specific 5'-nucleotidase II (cN-II). The binding of GTP at the dimer interface of this enzyme leads to an increased affinity for its substrate, Guanosine 5'-monophosphate (GMP), at the active site, demonstrating a K-type heterotropic allosteric activation. wikipedia.orgcsjmu.ac.in In Rhodopseudomonas palustris, GTP acts as an allosteric effector of fructose (B13574) 1,6-diphosphatase. nih.gov Furthermore, in Mycobacterium smegmatis, Guanosine 5'-monophosphate reductase (GMPR) is allosterically regulated by both ATP and GTP. researchgate.net At high ATP/GTP ratios, ATP inhibits the enzyme, while at low ratios, GTP counteracts this inhibition, allowing the enzyme to respond to the cellular purine nucleotide balance. researchgate.net

This compound-Dependent Enzyme Kinetics and Catalysis

The kinetic properties of GTP-dependent enzymes are crucial for understanding their cellular roles and regulatory mechanisms. The study of enzyme kinetics provides insights into substrate affinity, catalytic efficiency, and the effects of activators and inhibitors.

CTP Synthase (CTPS): The activity of CTPS is tightly regulated by the intracellular concentrations of its substrates and allosteric effectors. wikipedia.org Both human CTPS1 and CTPS2 exhibit maximal activity at physiological concentrations of ATP, GTP, and glutamine. wikipedia.org The allosteric activation by GTP is a key feature of CTPS kinetics. nih.gov For instance, the CTPS3 protein from Arabidopsis thaliana shows markedly increased activity in the presence of GTP. nih.gov Kinetic studies on E. coli CTPS have shown that GTP binding enhances the inhibition by a transition state analogue, suggesting that GTP promotes glutaminase activity by stabilizing a protein conformation that binds the tetrahedral intermediates formed during glutamine hydrolysis. nih.gov

Phosphoenolpyruvate Carboxykinase (PEPCK): PEPCK is a key enzyme in gluconeogenesis, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. wikipedia.org The GTP-dependent form of PEPCK (GTP-PEPCK) is found in the cytosol and mitochondria of human cells. wikipedia.org Kinetic characterization of human cytosolic GTP-PEPCK has revealed its gluconeogenic character, with a low apparent Michaelis constant (Km) for oxaloacetate (4 µM) and GTP (23 µM). nih.gov The enzyme's activity is also dependent on divalent cations, with Mn2+ being a potent activator. wikipedia.orgnih.gov

| Enzyme | Organism | Substrate/Effector | Kinetic Parameter | Value |

|---|---|---|---|---|

| Human Cytosolic PEPCK | Homo sapiens | Oxaloacetate | Apparent Km | 4 µM |

| GTP | Apparent Km | 23 µM | ||

| CTP Synthase 3 | Arabidopsis thaliana | GTP | Activator, leading to markedly increased activity | |

| Dynamin II | Homo sapiens | mantdGTP | Kd | 0.5 µM |

Transient kinetic studies provide a detailed view of the individual steps in an enzymatic reaction, including substrate binding, conformational changes, catalysis, and product release. These studies have been instrumental in elucidating the mechanism of GTP hydrolysis by various G-proteins.

In the case of human guanylate binding protein 1 (hGBP1), a large GTP-binding protein with high intrinsic GTPase activity, transient kinetic experiments revealed a rapid burst of Pi formation before the steady-state phase. nih.gov This indicates that a step after GTP cleavage is rate-limiting. nih.gov The study also showed that hGBP1 hydrolyzes GTP to both GDP and GMP, with the second cleavage step (GDP to GMP) being faster than the first. nih.gov

Studies on the heterotrimeric G-protein Gq have utilized quench-flow kinetic methods to measure the rates of individual reactions in the agonist-stimulated GTPase cycle. pnas.org These studies revealed that GAPs such as PLC-β1 and RGS4 can accelerate the hydrolysis of Gq-bound GTP by over 1,000-fold and 2,000-fold, respectively. pnas.org The lifetime of the active Gq-GTP complex under these conditions is a mere 25-75 milliseconds. pnas.org

Post-Translational Modifications Affecting this compound-Binding Proteins

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and are crucial for regulating their activity, localization, and interaction with other molecules. wikipedia.orgthermofisher.com GTP-binding proteins are subject to a variety of PTMs that significantly impact their function.

One of the most common PTMs is phosphorylation . For instance, the activity of the human CTPS1 isozyme is inhibited by phosphorylation of the Ser-571 residue by glycogen (B147801) synthase kinase 3 (GSK3) and the Ser-568 residue by casein kinase 1. wikipedia.org

Lipidation , the attachment of lipid moieties, is another critical PTM for many G-proteins, particularly the monomeric G-proteins and the γ subunits of trimeric G-proteins. ingentaconnect.com Isoprenylation, a type of lipidation involving the attachment of farnesyl or geranylgeranyl groups, is essential for anchoring these proteins to cellular membranes, which is a prerequisite for their interaction with effector proteins. ingentaconnect.commdpi.com Statins, which inhibit the synthesis of isoprenoid intermediates, can thus affect the function of these G-proteins. mdpi.com

Ubiquitination , the attachment of ubiquitin, is another PTM that can regulate G-protein signaling. While best known for targeting proteins for degradation, ubiquitination can also have non-degradative regulatory roles. nih.gov A number of G protein-coupled receptors (GPCRs), which are often regulated by G-proteins, are themselves ubiquitinated, which can modulate their signaling dynamics. nih.gov

Other PTMs such as glycosylation , acetylation , methylation , and nitrosylation also contribute to the functional diversity of the proteome and can influence the activity of GTP-binding proteins and their regulators. thermofisher.com

| Modification | Example Protein | Effect |

|---|---|---|

| Phosphorylation | Human CTPS1 | Inhibition of enzyme activity |

| Isoprenylation | Monomeric G-proteins (e.g., Ras, Rho) | Membrane localization and interaction with effectors |

| Ubiquitination | G protein-coupled receptors | Regulation of signaling dynamics |

Advanced Research Methodologies and Future Directions in Guanosine 5 Triphosphate Biology

Structural Biology Approaches for Guanosine (B1672433) 5'-triphosphate-Binding Proteins

The intricate functionalities of Guanosine 5'-triphosphate (GTP)-binding proteins are intrinsically linked to their three-dimensional structures and the conformational changes induced by GTP binding and hydrolysis. Structural biology provides powerful tools to visualize these molecular events at atomic or near-atomic resolution, offering profound insights into their mechanisms of action.

X-ray Crystallography Studies

X-ray crystallography has been a cornerstone in elucidating the structures of GTP-binding proteins, providing detailed snapshots of their active and inactive states. This technique has been instrumental in understanding the conformational changes that occur upon nucleotide binding and hydrolysis, which are critical for their function as molecular switches.

By determining the crystal structures of GTP-binding proteins in complex with GTP analogs (such as GMPPNP or GTPγS) or with GDP, researchers have been able to map the precise interactions between the protein and the nucleotide. These studies have revealed conserved structural motifs, such as the P-loop and the Switch I and II regions, that are essential for GTP binding and hydrolysis. researchgate.net For instance, the crystal structure of the Ras protein in its GTP-bound form showed how the gamma-phosphate of GTP stabilizes the Switch I and II regions in a conformation that allows for the binding of downstream effectors. youtube.com

Furthermore, X-ray crystallography has been crucial in understanding the structural basis of how GTPase-activating proteins (GAPs) and guanine (B1146940) nucleotide exchange factors (GEFs) regulate the activity of GTP-binding proteins. Crystal structures of GTPase-GAP and GTPase-GEF complexes have provided detailed pictures of the catalytic mechanisms of these regulatory proteins.

A notable example is the crystal structure of the Gtr1pGTP-Gtr2pGDP protein complex, which is the active form of the yeast Rag GTPase heterodimer. This structure revealed significant structural rearrangements in the Gtr2p subunit upon the conversion of GTP to GDP, providing insights into the activation mechanism of the TORC1 signaling pathway in response to amino acid levels. nih.gov Another study on Guanylate-binding protein 2 (GBP2) used crystallography to show that the protein dimerizes upon GTP hydrolysis and returns to a monomeric state once GTP is hydrolyzed to GDP. The crystal structures of the GBP2 G domain in complex with GDP revealed a closed active site, offering a molecular understanding of its activity and dimerization. nih.gov

Interactive Table: Selected X-ray Crystal Structures of GTP-Binding Proteins

| Protein/Complex | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|

| Gtr1pGTP-Gtr2pGDP | 3R7W | 2.70 | Reveals large structural rearrangements in Gtr2p upon GTP-to-GDP conversion, crucial for TORC1 activation. nih.gov |

| Guanylate-binding protein 2 G domain (GBP2GD) with GDP | Not specified in search results | 2.1 | Shows a closed active site in the post-hydrolysis state, providing insights into its activity and dimerization. nih.gov |

| KRas (GDP-bound) | 8ECR | Not specified in search results | Illustrates the inactive conformation of a key signaling protein. researchgate.net |

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and dynamic protein complexes that are often challenging to crystallize. This method allows for the visualization of macromolecules in their near-native state, flash-frozen in a thin layer of vitreous ice.

Cryo-EM has been particularly powerful in studying the structures of G protein-coupled receptors (GPCRs) in complex with their cognate heterotrimeric G proteins (composed of Gα, Gβ, and Gγ subunits). These complexes are transient and conformationally flexible, making them difficult to study by X-ray crystallography. Cryo-EM has provided a wealth of structural information on how GPCRs, upon activation by an external signal, catalyze the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein and downstream signaling.

A significant advantage of cryo-EM is the ability to study membrane proteins in a more native-like environment, such as lipid nanodiscs. A study on the neurotensin (B549771) receptor 1 in complex with its G protein in lipid nanodiscs revealed an extended network of protein-protein interactions compared to structures determined in detergent micelles. nih.govbiorxiv.org This finding suggests that the lipid membrane plays a role in modulating the structure and dynamics of GPCR-G protein complex formation. nih.govbiorxiv.org Time-resolved cryo-EM is also being developed to visualize the dynamic process of G protein activation by a GPCR, capturing intermediate states of the complex. researchgate.net

Interactive Table: Selected Cryo-EM Structures of GTP-Binding Protein Complexes

| Complex | Resolution (Å) | Key Insights |

|---|---|---|

| Adenosine (B11128) A2A receptor (A2AR)–Gs signaling complex | Not specified in search results | First cryo-EM structure of a class A GPCR–G-protein complex, providing a comprehensive view of this vital signal transducer. oup.com |

| Glucagon-like peptide-1 receptor (GLP-1R) and Calcitonin receptor (CTR) with G-proteins | Not specified in search results | Among the first class B GPCR-G-protein complex structures solved, overcoming challenges due to the flexibility of the extracellular domain. oup.com |

| Neurotensin receptor 1-Gαi1β1γ1 in lipid nanodiscs | 4.1 and 4.2 | Revealed an extended network of interactions at the GPCR-G protein interface in a lipid environment, suggesting a role for the membrane in modulating complex formation. nih.govbiorxiv.org |

Biophysical Techniques for Studying this compound Interactions

Understanding the dynamic interactions of GTP with its binding proteins requires techniques that can monitor these processes in real-time. Biophysical methods provide quantitative data on the kinetics and thermodynamics of nucleotide binding and exchange, as well as the resulting changes in protein activity.

Nucleotide Exchange Assays

Nucleotide exchange assays are fundamental tools for studying the activation of GTP-binding proteins. These assays monitor the dissociation of GDP from the protein and the subsequent binding of GTP. The development of fluorescently labeled guanine nucleotides has significantly advanced the ability to perform these assays in a real-time and high-throughput manner, replacing older methods that relied on radioactive isotopes. aacrjournals.org

A common approach utilizes fluorescent analogs of GDP, such as N-methylanthraniloyl-GDP (MANT-GDP) or BODIPY-FL-GDP. nih.govnih.govresearchgate.net These fluorescent molecules exhibit a change in their fluorescence properties upon binding to a GTPase. For example, BODIPY-FL-GDP has low fluorescence when free in solution, but its fluorescence increases significantly when bound to a GTPase. nih.gov The exchange of this fluorescent GDP for non-fluorescent GTP can then be monitored as a decrease in fluorescence intensity over time. nih.gov This method allows for the determination of the intrinsic nucleotide exchange rate of a GTPase and how this rate is modulated by GEFs.

Conversely, fluorescently labeled GTP analogs, such as BODIPY GTP-γ-S, can be used to directly monitor the binding of GTP to a GTPase. pnas.org These analogs show a substantial enhancement in fluorescence upon binding to the nucleotide-binding pocket of the protein. pnas.org This approach allows for the real-time monitoring of the spontaneous nucleotide exchange reaction. pnas.org

These fluorescence-based nucleotide exchange assays are adaptable to high-throughput screening formats, making them valuable for identifying small molecule inhibitors or activators of GEFs or GTPases. aacrjournals.org

Fluorescence-Based Biosensors for this compound/GTPase Activity

To study the dynamics of GTPase activity within the complex environment of a living cell, researchers have developed genetically encoded biosensors based on fluorescent proteins. These biosensors allow for the visualization of the spatiotemporal activation of GTPases, providing insights that are not attainable through conventional biochemical methods. researchgate.net

A widely used type of biosensor is based on Förster Resonance Energy Transfer (FRET). nih.govmdpi.com These biosensors are typically single-molecule constructs that contain a GTPase, its binding partner (an effector domain), and a pair of fluorescent proteins, such as cyan fluorescent protein (CFP) as the donor and yellow fluorescent protein (YFP) as the acceptor. researchgate.net In the inactive, GDP-bound state of the GTPase, the donor and acceptor fluorophores are spatially separated, resulting in low FRET. Upon activation of the GTPase by GTP binding, a conformational change occurs, leading to the interaction of the GTPase with its binding partner. This brings the donor and acceptor fluorophores into close proximity, resulting in an increase in FRET. researchgate.net

The "Raichu" (Ras and interacting protein chimeric unit) probes are a well-known example of FRET-based biosensors for the Ras family of GTPases. researchgate.net Similar biosensors have been developed for other small GTPases, such as Rac1 and Cdc42, allowing for the visualization of their activation in processes like cell migration. researchgate.net These biosensors can be targeted to specific subcellular locations to study localized GTPase activity.

Genetic and Proteomic Approaches to Elucidate this compound Function

Genetic and proteomic approaches provide powerful and complementary strategies to understand the broad cellular roles of GTP and GTP-binding proteins. These methods allow for the identification of GTP-binding proteins, the quantification of their expression levels, and the functional characterization of their roles in cellular processes.

Genetic approaches, such as gene silencing using siRNA, can be employed to knock down the expression of specific GTP-binding proteins to study the resulting cellular phenotype. For example, silencing the ras gene has been used to investigate the downstream genes regulated by the Ras activation pathway in cancer cells. nih.gov

Proteomic methods, particularly those based on mass spectrometry, have become indispensable for the global and targeted analysis of GTP-binding proteins. nih.govresearchgate.net Chemical proteomics, which utilizes affinity probes, has been particularly successful in identifying and quantifying GTP-binding proteins from complex biological samples.

One strategy involves the use of GTP-derived affinity probes that can be used to enrich for GTP-binding proteins from cell lysates. For instance, acyl-phosphate GTP affinity probes, such as desthiobiotin-GTP, can be used to label GTP-binding proteins. nih.govacs.org The labeled proteins are then digested, and the desthiobiotin-conjugated peptides are enriched using streptavidin beads for subsequent identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

To facilitate targeted quantitative proteomics, a Skyline multiple-reaction monitoring (MRM) library has been established, containing hundreds of tryptic peptides from a large number of human GTP-binding proteins. nih.gov This allows for the high-throughput, targeted quantification of a significant portion of the GTP-binding proteome. This approach has been used to study the differential expression of GTP-binding proteins in primary and metastatic cancer cell lines, identifying potential roles for these proteins in cancer progression. nih.govacs.org For example, a study on melanoma cells quantified 64 GTP-binding proteins and revealed altered expression levels in metastatic cells compared to primary tumor cells. acs.org

Interactive Table: Examples of Proteomic Studies on GTP-Binding Proteins

| Study Focus | Methodology | Number of GTP-Binding Proteins Identified/Quantified | Key Findings |

|---|---|---|---|

| Profiling in paired primary/metastatic colon cancer cells | Isotope-coded desthiobiotin-GTP probes and scheduled LC-MRM analysis | 97 quantified | Identified differential expression of several GTP-binding proteins, suggesting their involvement in colon cancer metastasis. nih.gov |

| Profiling in paired primary/metastatic melanoma cells | Stable isotope-labeled desthiobiotin-GTP acyl phosphate (B84403) probes and scheduled MRM | 64 quantified | Revealed altered expression of GTP-binding proteins in melanoma metastasis. acs.org |

Computational Modeling and Simulation of this compound-Dependent Systems

The critical role of this compound (GTP) in a vast array of cellular processes has driven the development and application of sophisticated computational methods to understand the molecular mechanisms governing its function. These in silico approaches provide insights at a level of temporal and spatial detail that is often inaccessible to experimental techniques. By modeling the intricate interactions between GTP, its binding proteins (GTPases), and their regulators, researchers can dissect the dynamics, energetics, and chemical reactivity that underpin GTP-dependent systems.